2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid
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Overview
Description
. It is a derivative of cyclohexadiene and is characterized by its unique structure, which includes a cyclohexadiene ring substituted with three methyl groups and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclohexadiene ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, homosafranic acid is produced using large-scale organic synthesis techniques. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The raw materials are carefully selected, and the reaction parameters are controlled to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert homosafranic acid into alcohols or alkanes.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of esters and amides.
Scientific Research Applications
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which homosafranic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can modulate enzyme activities, alter gene expression, and affect cellular signaling pathways. These interactions lead to various biological effects, such as antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid is unique due to its specific structural features and chemical properties. Similar compounds include:
Safranic acid: Differing in the position and number of substituents on the cyclohexadiene ring.
Cinnamic acid: Similar in having an aromatic ring with an acetic acid moiety but differs in the type of ring structure.
Ferulic acid: Contains a similar acetic acid moiety but has different substituents on the aromatic ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of homosafranic acid.
Properties
CAS No. |
19355-56-7 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-5H,6-7H2,1-3H3,(H,12,13) |
InChI Key |
PKZYYSWUCZAZLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
Origin of Product |
United States |
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